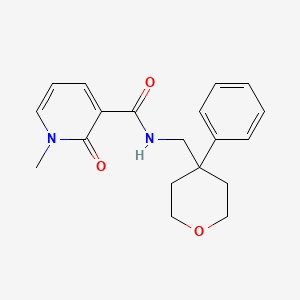
1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a pyridine ring, a phenyl group, and a tetrahydropyran moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is to react a phenyl-substituted aldehyde with ethylene glycol in the presence of an acid catalyst to form the tetrahydropyran ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Corresponding amine derivatives.
Substitution: : Substituted phenyl derivatives.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in materials science or as a chemical intermediate.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
This compound is unique due to its specific structural features, such as the combination of the pyridine ring and the tetrahydropyran moiety. Similar compounds might include other pyridine derivatives or tetrahydropyran derivatives, but the exact combination and substitution pattern make this compound distinct.
List of Similar Compounds
4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
4-Oxo-4-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid
Butanoic acid, 4-oxo-4-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]amino-
生物活性
1-Methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 2034559-76-5 |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Anaphylatoxin Receptor Antagonism : The compound has shown potential as an antagonist for anaphylatoxin receptors, which could be beneficial in managing allergic reactions.
- CYP2H Substrate Interaction : It acts as a substrate for cytochrome P450 enzymes, particularly CYP2H, indicating its role in metabolic processes.
- Platelet Aggregation Inhibition : Studies suggest that this compound may inhibit platelet aggregation, which can have implications for cardiovascular health.
- Kidney Function Stimulation : There is evidence supporting its role in enhancing kidney function, potentially aiding in renal therapies.
Pharmacological Activities
The compound's pharmacological profile includes various activities that are significant in drug development:
- Antiallergic Properties : Its ability to inhibit anaphylaxis suggests potential use in treating allergic diseases.
- Antimicrobial Effects : Preliminary studies indicate some antimicrobial activity, warranting further exploration in infectious disease contexts.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives related to this compound. Key findings include:
- In Vivo Studies : Research published in various pharmacological journals has demonstrated that derivatives exhibit significant anti-inflammatory and analgesic effects when tested in animal models.
- In Vitro Assays : Cell-based assays indicate that the compound can modulate cellular pathways associated with inflammation and immune response.
特性
IUPAC Name |
1-methyl-2-oxo-N-[(4-phenyloxan-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21-11-5-8-16(18(21)23)17(22)20-14-19(9-12-24-13-10-19)15-6-3-2-4-7-15/h2-8,11H,9-10,12-14H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQQNALYLGTER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














